molecular formula C6H8N2O2S B1663422 2-Aminobenzenesulfonamide CAS No. 3306-62-5

2-Aminobenzenesulfonamide

Cat. No.: B1663422
CAS No.: 3306-62-5
M. Wt: 172.21 g/mol
InChI Key: YAZSBRQTAHVVGE-UHFFFAOYSA-N
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Mechanism of Action

Orthanilamide exerts its effects by inhibiting the enzyme carbonic anhydrase IX. This enzyme is involved in the regulation of pH and ion balance in cells. By inhibiting this enzyme, ortho-sulfanilamide disrupts these processes, leading to various biological effects .

Properties

IUPAC Name

2-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZSBRQTAHVVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186717
Record name 2-Aminobenzenesulfonamide
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3306-62-5
Record name 2-Aminobenzenesulfonamide
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Record name 2-Aminobenzenesulfonamide
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Record name 2-Aminobenzenesulfonamide
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Record name 2-Aminobenzenesulfonamide
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Record name o-aminobenzenesulphonamide
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Record name 2-Aminobenzenesulfonamide
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Synthesis routes and methods

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Aminobenzenesulfonamide?

A1: The molecular formula of this compound is C7H8N2O2S, and its molecular weight is 188.22 g/mol.

Q2: What are some key spectroscopic data points used to characterize this compound?

A2: Researchers commonly utilize techniques like IR, 1H-NMR, 13C-NMR, and MS to characterize this compound. [] For example, 15N NMR studies reveal valuable information about its binding mode with targets like carbonic anhydrase. []

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of both the sulfonamide and the amine group significantly impacts the reactivity of this compound. For instance, it can undergo cyclization reactions to form various heterocycles like benzothiadiazines. [, , ] Furthermore, the sulfonamide nitrogen can participate in binding interactions with metal ions. [, ]

Q4: Can you elaborate on the use of this compound as a click reagent?

A4: Researchers have developed a this compound-containing cyclononyne (ABSACN) as a "clickable" alkyne reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The reactivity of ABSACN can be fine-tuned by modifying the N-functionality, highlighting its versatility in bioconjugation applications. [, ]

Q5: How do structural modifications of this compound affect its biological activity?

A5: Modifying the substituents on the benzene ring or the sulfonamide nitrogen can significantly alter the compound's pharmacological properties. For instance, introducing halogen atoms or different aryl groups can influence its binding affinity to targets like carbonic anhydrase. [, , , ]

Q6: Are there any specific examples of this compound derivatives with interesting biological activity?

A6: Yes, researchers have synthesized various this compound derivatives with promising biological activities. For example, derivatives containing chromone moieties exhibit potent inhibition against carbonic anhydrase. [] Additionally, 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives, synthesized from this compound, have shown promising anticancer activity. [, ]

Q7: What are some common synthetic routes to access this compound and its derivatives?

A7: One approach involves reacting 2-nitrobenzenesulfonamide with various reagents. [] Another method uses condensation reactions between this compound and aldehydes, often catalyzed by agents like sodium hydrogen sulfite or polyphosphoric acid trimethylsilyl ester. [, ]

Q8: Are there any green chemistry approaches for synthesizing these compounds?

A8: Yes, researchers have explored environmentally friendly synthetic routes. For example, a silica-gel-supported ceric ammonium nitrate catalyst facilitates the synthesis of 3-aryl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides from this compound and benzaldehydes at room temperature. This method provides a rapid and efficient route to these valuable compounds. [] Another study highlights the use of nickel pincer complexes to catalyze the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides from this compound and primary alcohols. This acceptorless dehydrogenative coupling reaction is atom-economical and produces water and hydrogen gas as byproducts. []

Q9: Can you provide specific examples of how the reactivity of this compound is exploited in organic synthesis?

A9: The compound is a valuable precursor for synthesizing diverse heterocyclic compounds. For instance, it reacts with chloroalkyl isocyanates to yield 1,2,4-benzothiadiazine 1,1-dioxide derivatives. [] Similarly, reacting it with chloroalkyl isothiocyanates leads to the formation of 3-aminoalkylthio-2H-1,2,4-benzothiadiazine 1,1-dioxides. []

Q10: Has computational chemistry played a role in understanding and optimizing this compound derivatives?

A10: While specific computational studies on this exact molecule aren't explicitly mentioned in the provided abstracts, computational methods like QSAR are routinely employed in drug discovery to analyze structure-activity relationships and optimize lead compounds. []

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